

# Application Notes and Protocols for Direct Decarboxylative Conjugate Addition via Acridine Photocatalysis

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## Compound of Interest

Compound Name: 10-Phenyl-9H-acridine

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This document provides detailed application notes and experimental protocols for the direct decarboxylative conjugate addition of carboxylic acids to Michael acceptors, a powerful carbon-carbon bond-forming reaction facilitated by a dual acridine photocatalytic and copper catalytic system. This method allows for the direct use of abundant and stable carboxylic acids as alkyl radical precursors without the need for pre-activation, offering a significant advantage in synthetic efficiency.<sup>[1]</sup>

## Introduction

The conjugate addition of carbon nucleophiles to  $\alpha,\beta$ -unsaturated compounds is a cornerstone of organic synthesis. Traditional methods often rely on pre-formed organometallic reagents or enolates. The direct decarboxylative conjugate addition using acridine photocatalysis presents a modern alternative, proceeding through a radical mechanism under mild, visible-light-mediated conditions.<sup>[1]</sup> This dual catalytic system utilizes an organic acridine-based photocatalyst to generate alkyl radicals from carboxylic acids via a proton-coupled electron transfer (PCET) process.<sup>[1]</sup> A copper co-catalyst then facilitates the conjugate addition and the turnover of the photocatalyst.<sup>[1][2]</sup> This reaction demonstrates broad substrate scope, accommodating primary, secondary, and tertiary carboxylic acids, and a variety of Michael acceptors.<sup>[1]</sup>

## Reaction Mechanism

The reaction proceeds through a dual catalytic cycle involving an acridine photocatalyst and a copper(I) co-catalyst. The key steps are outlined below:

- **Photoexcitation and PCET:** The acridine photocatalyst (A) forms a hydrogen-bonded complex with the carboxylic acid. Upon irradiation with visible light (e.g., 400 nm LED), the acridine is excited to its singlet excited state. This excited state is a potent oxidant and initiates a proton-coupled electron transfer (PCET) with the carboxylic acid, generating an acridinyl radical (A-H•) and a carboxyl radical.
- **Decarboxylation:** The unstable carboxyl radical rapidly undergoes decarboxylation, releasing carbon dioxide and forming an alkyl radical (R•).
- **Conjugate Addition:** The alkyl radical adds to the Michael acceptor to form a new carbon-centered radical intermediate.
- **Copper Catalytic Cycle and Product Formation:**
  - The acridinyl radical (A-H•) reduces a Cu(I) species to Cu(0).
  - The carbon-centered radical intermediate resulting from the conjugate addition is trapped by the Cu(0) species to form a Cu(I) enolate.
  - Protonation of the Cu(I) enolate by the protonated acridine photocatalyst (A-H<sup>+</sup>) regenerates the acridine photocatalyst (A) and the Cu(I) catalyst, releasing the final product.

The overall quantum yield of the acridine/copper dual-catalyzed decarboxylative conjugate addition reaction has been reported to be 0.42, indicating an efficient photocatalytic system.<sup>[1]</sup>  
<sup>[3]</sup>

## Data Presentation

The following tables summarize the substrate scope for the direct decarboxylative conjugate addition, showcasing the versatility of this protocol with various carboxylic acids and Michael acceptors.

Table 1: Substrate Scope of Carboxylic Acids with Acrolein

| Entry | Carboxylic Acid                   | Product | Yield (%) |
|-------|-----------------------------------|---------|-----------|
| 1     | Palmitic Acid                     | 87      |           |
| 2     | 4-Chlorobutanoic Acid             | 75      |           |
| 3     | Cyclohexanecarboxylic Acid        | 82      |           |
| 4     | Adamantane-1-carboxylic Acid      | 91      |           |
| 5     | Phenylacetic Acid                 | 68      |           |
| 6     | 3-Phenylpropanoic Acid            | 72      |           |
| 7     | (Tetrahydrofuran-2-yl)acetic Acid | 65      |           |

Reaction conditions: Carboxylic acid (0.3 mmol), acrolein (2.5 equiv), 9-(2,4,6-triisopropylphenyl)acridine (A1) (10 mol%), Cu(MeCN)<sub>4</sub>BF<sub>4</sub> (10 mol%), piperazine (10 mol%), in CH<sub>2</sub>Cl<sub>2</sub> (3 mL) irradiated with a 400 nm LED for 14 h.

Table 2: Substrate Scope of Michael Acceptors with Cyclohexanecarboxylic Acid

| Entry | Michael Acceptor    | Product | Yield (%) |
|-------|---------------------|---------|-----------|
| 1     | Methyl vinyl ketone | 78      |           |
| 2     | Ethyl acrylate      | 71      |           |
| 3     | Acrylonitrile       | 65      |           |
| 4     | N-Phenylmaleimide   | 85      |           |
| 5     | Chalcone            | 92      |           |

Reaction conditions: Cyclohexanecarboxylic acid (0.3 mmol), Michael acceptor (2.5 equiv), 9-(2,4,6-triisopropylphenyl)acridine (A1) (10 mol%), Cu(MeCN)<sub>4</sub>BF<sub>4</sub> (10 mol%), piperazine (10 mol%), in CH<sub>2</sub>Cl<sub>2</sub> (3 mL) irradiated with a 400 nm LED for 14 h.

## Experimental Protocols

General Procedure for the Direct Decarboxylative Conjugate Addition:

Materials:

- Carboxylic acid
- Michael acceptor
- Acridine photocatalyst (e.g., 9-(2,4,6-triisopropylphenyl)acridine)
- Copper(I) salt (e.g., Cu(MeCN)<sub>4</sub>BF<sub>4</sub>)
- Amine ligand (e.g., piperazine)
- Anhydrous solvent (e.g., dichloromethane or acetonitrile)
- Reaction vessel (e.g., a screw-capped vial)
- Stir bar
- Visible light source (e.g., 400 nm LED lamp)
- Cooling system (e.g., a fan or water bath)

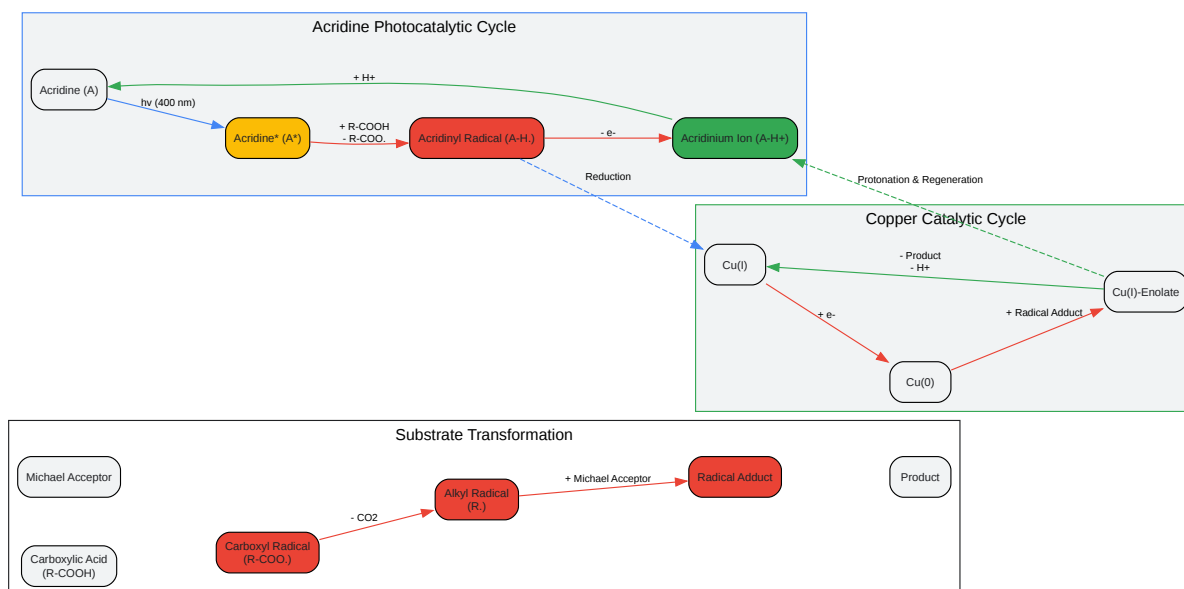
Procedure:

- To a screw-capped reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv.), the acridine photocatalyst (e.g., 10 mol%), the copper(I) salt (e.g., 10 mol%), and the amine ligand (e.g., 10 mol%).
- Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

- Add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the carboxylic acid) and the Michael acceptor (typically 1.5-2.5 equiv.) via syringe.
- Seal the vial and place it on a magnetic stir plate.
- Position the reaction vial approximately 1-2 cm from the LED lamp. To maintain a constant temperature (e.g., 20-25 °C), use a cooling fan or a water bath.
- Irradiate the reaction mixture with the 400 nm LED for the specified time (typically 12-24 hours), ensuring continuous stirring.
- Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of  $\text{NaHCO}_3$ .
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired conjugate addition product.

## Mandatory Visualizations

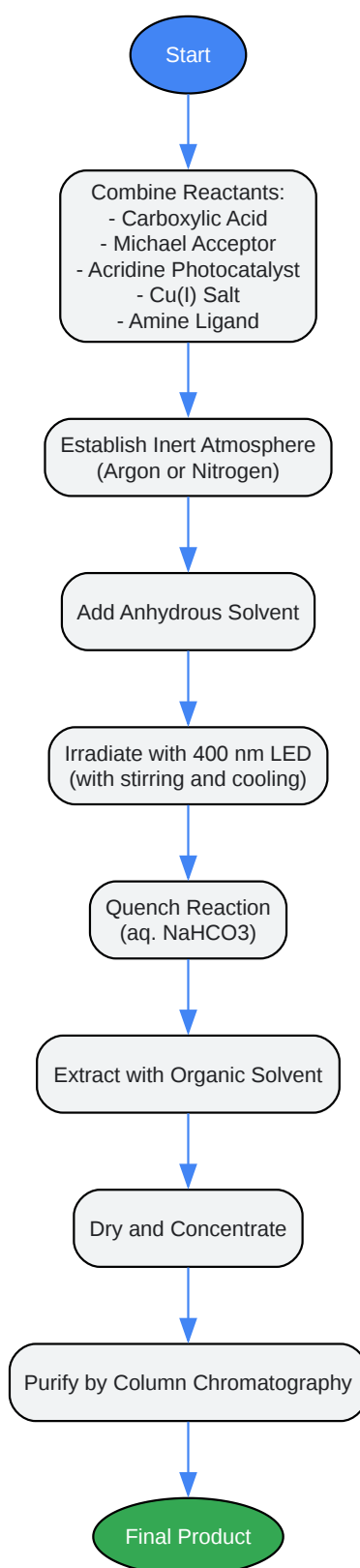
Diagram 1: Dual Catalytic Cycle



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Caption: Dual catalytic cycle for the direct decarboxylative conjugate addition.

Diagram 2: Experimental Workflow



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Caption: General experimental workflow for the photocatalytic reaction.

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## References

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